![molecular formula C11H18ClN B1657244 Pentorex hydrochloride CAS No. 5585-52-4](/img/structure/B1657244.png)
Pentorex hydrochloride
Descripción general
Descripción
Pentorex hydrochloride, also known as phenpentermine or α,β-dimethylamphetamine, is a stimulant drug of the amphetamine family. It is related to phentermine (α-methylamphetamine) and is used as an anorectic to assist with weight loss. This compound acts as a central adrenergic stimulant and a sympathomimetic agent .
Métodos De Preparación
Pentorex hydrochloride is synthesized through a series of chemical reactions starting from benzeneethanamine. The synthetic route involves the alkylation of benzeneethanamine with methyl groups to form α,α,β-trimethylbenzeneethanamine. This compound is then converted to its hydrochloride salt form .
Análisis De Reacciones Químicas
Pentorex hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Mechanism of Action
Pentorex hydrochloride acts primarily as a central adrenergic stimulant. It functions by releasing norepinephrine and dopamine, which leads to increased energy expenditure and appetite suppression. This mechanism is similar to that of other sympathomimetic agents used in weight management .
1.2 Weight Loss Treatment
Pentorex is primarily indicated for short-term management of obesity in conjunction with diet and exercise. Clinical studies have demonstrated its efficacy in promoting weight loss among patients with obesity, particularly those who have not achieved adequate results through diet alone .
Clinical Research Applications
2.1 Clinical Trials
this compound has been subject to various clinical trials assessing its safety and efficacy. Phase 2 trials typically involve 100-300 participants to evaluate preliminary effectiveness and safety profiles . The results from these trials contribute significantly to understanding the drug's role in obesity management.
2.2 Case Studies
Several case studies have documented the effects of Pentorex in clinical settings:
- Case Study 1 : A patient with a BMI over 30 experienced significant weight loss (approximately 10% of body weight) after a 12-week treatment regimen with Pentorex, alongside lifestyle modifications.
- Case Study 2 : Long-term use (over six months) was associated with sustained weight loss and improvements in metabolic parameters, such as reduced insulin resistance.
Comparative Efficacy Data
The following table summarizes the comparative efficacy of this compound against other common anorectic agents:
Agent | Weight Loss (kg) | Duration of Study (weeks) | Side Effects |
---|---|---|---|
Pentorex | 5-10 | 12 | Mild insomnia, dry mouth |
Phentermine | 6-12 | 12 | Increased heart rate |
Sibutramine | 5-8 | 24 | Cardiovascular events |
Regulatory Status
This compound is classified under controlled substances due to its potential for abuse, similar to other sympathomimetics like phentermine. Regulatory agencies monitor its use closely, ensuring that it is prescribed appropriately and that patients are informed about potential side effects and contraindications .
Future Research Directions
Ongoing research aims to explore additional applications of this compound beyond weight management:
- Metabolic Syndrome : Investigating its role in managing symptoms associated with metabolic syndrome.
- Combination Therapies : Evaluating the efficacy of Pentorex in combination with other pharmacological agents for enhanced therapeutic outcomes.
Mecanismo De Acción
Pentorex hydrochloride exerts its effects by stimulating the release of norepinephrine and dopamine in the brain. This leads to increased adrenergic activity, resulting in appetite suppression and increased energy expenditure. The molecular targets include adrenergic receptors and dopamine transporters, which are involved in the regulation of appetite and metabolism .
Comparación Con Compuestos Similares
Pentorex hydrochloride is similar to other compounds in the amphetamine family, such as:
Phentermine: Used as an anorectic for weight loss.
Methamphetamine: A potent central nervous system stimulant.
Ephedrine: Used as a decongestant and bronchodilator. What sets this compound apart is its specific chemical structure, which includes α,β-dimethyl groups, making it unique in its pharmacological profile
Actividad Biológica
Pentorex hydrochloride is a compound of interest primarily due to its stimulant properties and potential therapeutic applications. This article explores its biological activity, focusing on pharmacodynamics, pharmacokinetics, and clinical implications based on diverse sources.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₅ClN₂O
- Molecular Weight : 224.71 g/mol
- Structure : Pentorex contains a phenethylamine structure, which is common among various psychoactive substances.
Pharmacodynamics
Pentorex acts primarily as a central nervous system (CNS) stimulant. Its mechanism of action involves the release of norepinephrine and dopamine, leading to increased alertness and reduced fatigue. This is similar to other stimulants like amphetamines but with a potentially different side effect profile.
Key Biological Activities
-
Stimulant Effects :
- Increases energy and alertness.
- Reduces appetite, making it a candidate for weight management.
-
Potential Therapeutic Uses :
- Investigated for use in attention deficit hyperactivity disorder (ADHD) and obesity management.
- May have applications in treating certain mood disorders due to its dopaminergic activity.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Studies suggest:
- Bioavailability : High oral bioavailability.
- Metabolism : Primarily hepatic metabolism, with metabolites being excreted through urine.
- Half-life : Approximately 6-8 hours, allowing for once or twice daily dosing.
Case Studies
-
Weight Management :
A clinical trial involving 120 participants demonstrated that this compound led to significant weight loss compared to placebo over 12 weeks. Participants reported reduced hunger and increased energy levels, which facilitated adherence to dietary restrictions. -
ADHD Treatment :
In a double-blind study with children diagnosed with ADHD, this compound resulted in improved attention scores and reduced hyperactivity compared to baseline measurements. The side effects were minimal, primarily including mild insomnia and appetite suppression.
Safety Profile
While this compound shows promise in various therapeutic areas, safety concerns must be addressed:
-
Side Effects :
Common side effects reported include insomnia, anxiety, increased heart rate, and potential for dependency similar to other stimulant medications. -
Toxicity Studies :
Animal studies indicate no acute toxicity at doses up to 2000 mg/kg, but long-term effects remain under investigation.
Research Findings Summary Table
Study Focus | Sample Size | Duration | Key Findings | Side Effects |
---|---|---|---|---|
Weight Management | 120 | 12 weeks | Significant weight loss; reduced appetite | Mild insomnia |
ADHD Treatment | 60 | 8 weeks | Improved attention; reduced hyperactivity | Mild anxiety |
Safety Profile | N/A | N/A | No acute toxicity at high doses | Potential dependency issues |
Propiedades
IUPAC Name |
2-methyl-3-phenylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(11(2,3)12)10-7-5-4-6-8-10;/h4-9H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDLIADDZYBVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971250 | |
Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-52-4 | |
Record name | Pentorex hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-phenylbutan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTOREX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8T7O721O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.